2-Ethynylanthraquinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H8O2 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-ethynylanthracene-9,10-dione |
InChI |
InChI=1S/C16H8O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h1,3-9H |
InChI Key |
GVPYEMLXKNNELK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Historical Context of Anthraquinone Derivatives in Advanced Synthesis
The journey of anthraquinone (B42736) and its derivatives is a story of color, medicine, and industrial innovation. The parent compound, anthraquinone, was first synthesized from anthracene (B1667546) in the 19th century, with its structure being correctly identified in 1873. chemrxiv.org This discovery was foundational, paving the way for the industrial production of the red dye alizarin (B75676) from coal tar components, a pivotal moment that spurred extensive research into anthraquinone chemistry. wikipedia.org For decades, the primary application of anthraquinone derivatives was in the manufacturing of dyes and pigments, a commercial significance that drove the development of synthetic methodologies to modify the anthraquinone scaffold. frontiersin.orgcolab.ws
Beyond their vibrant colors, the therapeutic potential of anthraquinone-based compounds has been recognized for centuries through their use in traditional medicines. nih.gov This historical use transitioned into modern pharmaceutical research, leading to a second major wave in the development of anthraquinone chemistry focused on creating biologically active compounds. colab.ws The unique structural and redox properties of the anthraquinone core made it an attractive scaffold for synthetic chemists. colab.ws This has led to the successful synthesis of numerous architecturally complex natural products and the development of FDA-approved therapies, including chemotherapeutic agents. nih.gov Key synthetic strategies, such as Friedel-Crafts reactions and Diels-Alder cycloadditions, were refined to construct and functionalize the anthraquinone system, establishing a robust chemical toolbox that contemporary researchers now leverage to create sophisticated molecules like 2-Ethynylanthraquinone. frontiersin.org
Significance of Ethynyl Functionality in Anthraquinone Scaffolds for Academic Inquiry
The introduction of an ethynyl (B1212043) group (–C≡CH) onto the anthraquinone (B42736) framework imparts a unique combination of structural and reactive properties that are highly valued in academic research. The ethynyl group is a linear, rigid spacer that can be used to precisely control the geometry of molecules. sci-hub.seresearchgate.net This rigidity is crucial when designing complex molecular architectures where the spatial arrangement of different components is critical to function. researchgate.net
From an electronic perspective, the ethynyl group's π-system can extend the conjugation of the anthraquinone core, influencing the molecule's photophysical and electrochemical properties. sci-hub.se Furthermore, the terminal alkyne is exceptionally versatile, serving as a "handle" for a wide array of chemical transformations. The most prominent of these is the Sonogashira cross-coupling reaction, a highly efficient and functional-group-tolerant method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is the cornerstone for synthesizing a vast range of aryl-ethynyl anthraquinones. nih.gov
This synthetic accessibility allows researchers to systematically modify the anthraquinone scaffold, attaching various functional units via the ethynyl linker. This modular approach is central to creating libraries of compounds for screening purposes, particularly in medicinal chemistry and materials science. The combination of the redox-active anthraquinone and the reactive ethynyl linker has proven to be a powerful strategy for developing novel molecular probes, sensors, and functional materials. nih.govresearchgate.net
Scope of 2 Ethynylanthraquinone Research in Modern Chemical Disciplines
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon bonds. For the synthesis of aryl-alkyne systems like this compound, the Sonogashira coupling is the most direct and widely employed method. Complementary strategies, such as Stille coupling, are valuable for elaborating the core structure into more complex conjugates.
The Sonogashira reaction provides the most efficient and high-yielding route to this compound. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst. The standard precursors for this synthesis are 2-haloanthraquinones, typically 2-bromoanthraquinone (B1267325) or the more reactive 2-iodoanthraquinone.
A common and effective protocol proceeds in two steps. First, 2-bromoanthraquinone is coupled with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). This reaction is typically catalyzed by a system comprising tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI), with an amine base like triethylamine (B128534) (TEA) serving as both the base and a solvent component, often in conjunction with tetrahydrofuran (B95107) (THF). This step yields the silyl-protected intermediate, 2-((trimethylsilyl)ethynyl)anthraquinone. The trimethylsilyl (B98337) (TMS) protecting group is then readily cleaved under mild basic conditions, such as treatment with potassium carbonate (K₂CO₃) in methanol, to afford the final product, this compound, in high purity and yield.
The choice of halide on the anthraquinone precursor can influence reaction conditions. While 2-bromoanthraquinone is commonly used, the higher reactivity of 2-iodoanthraquinone can facilitate the coupling under milder conditions or with lower catalyst loadings. The reaction is robust and tolerates a range of functional groups, making it a cornerstone of this compound synthesis.
The following table summarizes representative conditions for the Sonogashira coupling to form this compound and its silyl-protected precursor.
While not a direct method for synthesizing the parent this compound, the Stille coupling is a powerful palladium-catalyzed reaction for creating more complex architectures that feature an anthraquinone-ethynyl linkage. This reaction couples an organostannane with an organohalide.
In this context, Stille coupling can be used to link a pre-formed this compound molecule to another functional unit, such as a porphyrin or another aromatic system, to generate donor-acceptor dyads or conjugated materials. For example, this compound can be coupled with an iodo-substituted aromatic compound in the presence of a palladium catalyst like Pd(PPh₃)₄.
Alternatively, a 2-(tributylstannyl)anthraquinone precursor can be synthesized and subsequently coupled with a variety of haloalkynes. This approach offers synthetic flexibility in constructing unsymmetrical ethynyl-bridged systems. The choice of catalyst, such as PdCl₂(AsPh₃)₂, and reaction conditions are critical for achieving high yields and preventing side reactions like homocoupling of the stannane (B1208499) reagent. The Stille reaction thus serves as a complementary tool to the Sonogashira coupling, enabling the extension of the π-system from the anthraquinone-ethynyl core.
Copper-Catalyzed Alkyne Homocoupling Approaches (e.g., Hay Coupling)
Once this compound is synthesized, it can serve as a monomer for the creation of symmetrical dimers and oligomers through oxidative alkyne homocoupling. The Hay coupling is a prominent example of this transformation, utilizing a copper(I) catalyst in the presence of an amine ligand and an oxidant, typically molecular oxygen from air.
In a typical Hay coupling procedure, this compound is dissolved in a solvent like pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine. A catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl), is added along with a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). Bubbling air or pure oxygen through the solution initiates the oxidative coupling of the terminal alkyne moieties. This reaction efficiently produces 1,4-di(anthraquinone-2-yl)buta-1,3-diyne, a symmetrical dimer with an extended conjugated system. The resulting diyne-bridged anthraquinone dimers are of significant interest in materials science for their unique photophysical and electronic properties.
The following table outlines typical conditions for the Hay homocoupling of this compound.
Multi-Step Synthesis of this compound Precursors
The successful synthesis of this compound via Sonogashira coupling is contingent upon the availability of its halogenated precursor, 2-haloanthraquinone. The direct halogenation of anthraquinone often leads to mixtures and lacks regioselectivity for the 2-position. Therefore, a more controlled, multi-step sequence is required.
The classical and most reliable route begins with the sulfonation of anthraquinone.
Sulfonation: Anthraquinone is treated with fuming sulfuric acid (oleum) in the presence of a mercury(II) sulfate (B86663) catalyst. This electrophilic aromatic substitution reaction selectively installs a sulfonic acid group at the 2-position, yielding the sodium salt of anthraquinone-2-sulfonic acid upon workup.
Amination: The resulting sulfonate is then converted into 2-aminoanthraquinone (B85984). A common industrial method is the Bucherer reaction, where the sodium salt of anthraquinone-2-sulfonic acid is heated with aqueous ammonia (B1221849) and sodium sulfite (B76179) under pressure.
Sandmeyer Reaction: The 2-aminoanthraquinone is the key intermediate for introducing a halogen. It is first diazotized by treatment with sodium nitrite (B80452) (NaNO₂) in a strong acid (e.g., HBr for bromination, HI/H₂SO₄ for iodination). The resulting diazonium salt is unstable and is immediately treated with the corresponding copper(I) halide (CuBr or CuI). This final step, a Sandmeyer reaction, decomposes the diazonium salt and installs the halogen at the 2-position, yielding 2-bromoanthraquinone or 2-iodoanthraquinone.
This robust three-step sequence (sulfonation → amination → diazotization/Sandmeyer) provides a reliable supply of the necessary 2-haloanthraquinone precursor for the subsequent palladium-catalyzed alkynylation.
Chemo- and Regioselective Synthesis of Substituted this compound Analogues
The synthesis of this compound analogues bearing additional substituents on the aromatic core requires careful control of chemo- and regioselectivity. The synthetic strategy is dictated by the nature and position of the desired substituents.
One primary strategy involves starting with an anthraquinone that already contains the desired substituent(s) and then performing the sequence described in section 2.3 to install the ethynyl group at the 2-position. For instance, to synthesize a 1-chloro-2-ethynylanthraquinone, one would start with 1-chloroanthraquinone. The directing effects of the existing chloro and quinone groups must be considered during the subsequent sulfonation and amination steps to ensure functionalization occurs at the desired C-2 position. The final Sonogashira coupling must then be performed under conditions that are compatible with the existing substituent (e.g., the C-Cl bond).
A significant challenge is chemoselectivity. When performing the Sonogashira coupling on a polysubstituted haloanthraquinone, the reaction conditions must be chosen to exclusively target the C-X bond intended for coupling without affecting other functional groups. For example, in the synthesis of 1-amino-2-ethynylanthraquinone from 1-amino-2-bromoanthraquinone, the palladium catalyst and base must not react with the amino group. The use of milder bases (e.g., K₂CO₃) instead of strong amine bases (e.g., TEA) can be crucial to prevent unwanted side reactions. The electronic nature of existing substituents also plays a key role; electron-donating groups (like -NH₂) can activate the ring but may also coordinate to the metal catalyst, while electron-withdrawing groups can deactivate the C-X bond, requiring more forcing reaction conditions. Careful planning of the synthetic route and optimization of reaction conditions are therefore essential for the successful and selective synthesis of these complex analogues.
Click Chemistry Reactions Involving the Ethynyl Moiety
The terminal alkyne functionality of this compound makes it an ideal substrate for "click chemistry," a class of reactions known for their high yields, stereospecificity, and simple reaction conditions. wikipedia.orgmt.com The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. wikipedia.org While the thermal reaction often requires high temperatures and can produce a mixture of regioisomers, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regioselective, almost exclusively yielding the 1,4-disubstituted triazole. wikipedia.orgorganic-chemistry.org This reaction proceeds readily under mild, often aqueous, conditions. organic-chemistry.orgresearchgate.net
The CuAAC reaction is believed to proceed through a mechanism involving the formation of a copper(I) acetylide intermediate. wikipedia.orguni-heidelberg.de This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently undergoes reductive elimination to yield the triazole product. organic-chemistry.org The use of copper(I) catalysts dramatically accelerates the reaction rate compared to the uncatalyzed version. organic-chemistry.org
Alternatively, ruthenium catalysts can be employed in azide-alkyne cycloadditions (RuAAC), which notably lead to the formation of the 1,5-disubstituted triazole regioisomer. wikipedia.orgorganic-chemistry.org Unlike CuAAC, RuAAC can also be utilized with internal alkynes. organic-chemistry.org The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a ruthenacycle intermediate, followed by reductive elimination. organic-chemistry.org
The choice of catalyst and reaction conditions allows for the selective synthesis of either the 1,4- or 1,5-triazole isomer, providing a versatile method for conjugating the this compound moiety to a wide array of molecules.
Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | None | Copper(I) | Ruthenium |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | 1,4-disubstituted triazole | 1,5-disubstituted triazole |
| Reaction Conditions | Elevated temperatures | Mild, often aqueous | Mild |
| Substrate Scope | Terminal and internal alkynes | Primarily terminal alkynes | Terminal and internal alkynes |
Coupling Reactions of this compound with Diverse Chemical Entities
The terminal alkyne of this compound is a versatile functional group for carbon-carbon bond formation through various coupling reactions. byjus.com Among the most significant is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is carried out under mild conditions with a mild base. wikipedia.orgyoutube.com The Sonogashira reaction has been instrumental in synthesizing a variety of acetylenylquinones. researchgate.netresearchgate.net
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. libretexts.org Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes transmetalation with the palladium(II) complex. youtube.com Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org
Variations of the Sonogashira reaction exist, including copper-free versions, which are advantageous in certain applications to avoid potential issues with copper contamination. organic-chemistry.org Furthermore, homo-coupling reactions of this compound, such as the Hay coupling, can be employed to quantitatively form symmetrical diynes. ucm.es
Table 2: Key Features of Sonogashira Coupling
| Component | Role |
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination |
| Copper(I) Co-catalyst | Activates the alkyne by forming a copper acetylide |
| Base | Deprotonates the terminal alkyne |
| Aryl/Vinyl Halide | Coupling partner for the alkyne |
Heterocyclization Reactions of Acetylenylquinones
The presence of both an alkyne and a quinone moiety in this compound and its derivatives allows for a range of heterocyclization reactions, leading to the formation of diverse heterocyclic systems. researchgate.net The quinoid ring significantly enhances the electrophilicity of the triple bond, making it susceptible to nucleophilic attack. researchgate.net
For instance, the reaction of vicinal alkynylchloroanthraquinones with sodium sulfide (B99878) in ethanol (B145695) leads to the formation of anthrathiophenediones. researchgate.net This reaction proceeds through a nucleophilic attack of the sulfide on the alkyne, followed by an intramolecular cyclization and elimination of the chloride. Similarly, reacting vicinal chloro-(1-oxoalk-2-ynyl)-anthraquinones with sodium sulfide yields anthrathiopyrantriones. researchgate.net
The reaction of 1-phenylethynyl-9,10-anthraquinone with guanidine (B92328) results in the formation of a substituted pyrimidine (B1678525) ring. researchgate.net Furthermore, intramolecular cyclization of certain acetylenylquinones can be triggered under specific conditions, such as in the presence of a strong acid like bis(trifluoromethanesulfone)imide acid (TFSIH). researchgate.net These reactions highlight the synthetic potential of acetylenylquinones as precursors for complex heterocyclic structures. researchgate.netrsc.orgmdpi.comnih.govrsc.orgorganic-chemistry.org
Electrophilic Substitution Reactions on the Anthraquinone Core
The anthraquinone core of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl groups. byjus.comlibretexts.org However, under forcing conditions, reactions such as nitration and sulfonation can occur. byjus.commnstate.edumasterorganicchemistry.com
Nitration of anthraquinone derivatives typically requires treatment with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comresearchgate.net The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com The position of substitution on the anthraquinone ring is influenced by the existing substituents.
Sulfonation can be achieved by heating with fuming sulfuric acid (sulfur trioxide in sulfuric acid). mnstate.edumasterorganicchemistry.com The electrophile in this case is believed to be SO3 or protonated SO3. masterorganicchemistry.com An important characteristic of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with aqueous acid, which can be a useful strategy in organic synthesis. mnstate.edu
Friedel-Crafts reactions, both alkylation and acylation, are generally difficult to perform on highly deactivated rings like anthraquinone. mnstate.edulibretexts.org
Table 3: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ or HSO₃⁺ |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (carbocation) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (acylium ion) |
Radical Polymerization Mechanisms Initiated by this compound
Anthraquinone derivatives can function as photoinitiators for radical polymerization. nih.gov Upon absorption of light, typically in the UV range, the photoinitiator is promoted to an excited state. sigmaaldrich.com From this excited state, it can generate free radicals through two primary mechanisms: Type I and Type II. sigmaaldrich.comwikipedia.org
In a Type I mechanism, the excited photoinitiator undergoes unimolecular bond cleavage to directly form free radicals. sigmaaldrich.com
In a Type II mechanism, the excited photoinitiator interacts with a co-initiator (often a hydrogen donor like an amine or a thiol) through a bimolecular reaction. sigmaaldrich.comresearchgate.net This interaction typically involves hydrogen abstraction or electron transfer, resulting in the formation of radicals from the co-initiator, which then initiate polymerization. uomustansiriyah.edu.iq
This compound, with its anthraquinone core, has the potential to act as a Type II photoinitiator. The excited triplet state of the anthraquinone moiety can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and a radical derived from the donor. nih.gov The latter can then initiate the polymerization of vinyl monomers. wikipedia.orglibretexts.org The efficiency of this process depends on factors such as the nature of the co-initiator and the monomer being polymerized. uvebtech.com The polymerization process involves the standard steps of initiation, propagation, and termination. uomustansiriyah.edu.iqlibretexts.orgcmu.edu
Electrochemical Investigations of 2 Ethynylanthraquinone and Its Conjugates
Cyclic Voltammetry and Square-Wave Voltammetry Analyses
Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful electroanalytical techniques used to study electroactive species. jh.edupineresearch.comchemistnotes.com CV involves linearly scanning the potential of an electrode between two limits and monitoring the resulting current, providing qualitative and quantitative information about the redox processes. libretexts.org SWV is a large-amplitude differential technique that offers enhanced sensitivity by superimposing a square wave on a base staircase potential, which helps in minimizing background currents. chemistnotes.commaciassensors.com
In the study of 2-ethynylanthraquinone and its conjugates, these techniques are fundamental. For instance, CV and SWV have been employed to characterize anthraquinone (B42736) (AQ) modified nucleosides and DNA. researchgate.net These studies reveal a distinct and reversible pair of peaks around -0.4 V, indicating that the AQ moiety is a suitable redox label for DNA. researchgate.net The important parameters derived from a cyclic voltammogram are the anodic and cathodic peak potentials (Epa and Epc) and their corresponding peak currents (ipa and ipc). jh.edu
Redox Behavior and Electron Transfer Characteristics
The redox behavior of this compound is central to its function in various applications. The anthraquinone core undergoes reversible two-electron reduction, and the nature of substituents and linkers can significantly influence its redox potential. db-thueringen.defrontiersin.org
Influence of Ethynyl (B1212043) Linkers on Redox Potentials
The introduction of an ethynyl linker to the anthraquinone structure has a notable effect on its redox potential. Studies comparing anthraquinones conjugated with ethynyl and ethanyl linkers have shown that the ethynyl linker is more effective at lowering the redox potential. docsity.comgrafiati.comcore.ac.uk This enhancement is attributed to the electronic properties of the C≡C triple bond, which facilitates electron transfer. Specifically, the presence of ethynyl linkers has been demonstrated to enhance the reduction potential by 125-150 mV compared to the corresponding ethyl linkers in acetonitrile. researchgate.net This shift towards less negative potentials makes the reduction process more favorable, which is a desirable characteristic for applications in photoinduced electron transfer in DNA. grafiati.comcore.ac.uk
A study on a series of anthraquinone derivatives aimed to identify substituents that resulted in the least negative redox potential. grafiati.comcore.ac.uk Among the derivatives, anthraquinone imides showed the least negative redox potentials, in the range of -0.600 to -0.550 V vs. SCE. grafiati.comcore.ac.uk A deoxyadenosine (B7792050) conjugate with an ethynyl linker also fell within this range. grafiati.comcore.ac.uk
Table 1: Comparison of Redox Potentials for Anthraquinone Derivatives
| Compound Class | Redox Potential Range (vs. SCE) |
| Anthraquinone Imides | -0.600 V to -0.550 V grafiati.comcore.ac.uk |
| Deoxyadenosine-ethynyl-anthraquinone conjugate | Within -0.600 V to -0.550 V grafiati.comcore.ac.uk |
Charge Transfer States in this compound Systems
Charge-transfer (CT) states are crucial in the functionality of donor-acceptor systems, such as those involving this compound. These states are formed at the interface between electron donor and acceptor molecules and can be influenced by external factors like electric fields. diva-portal.org In donor-acceptor dyads, photoinduced charge separation can lead to the formation of a CT state, and the subsequent charge recombination is a key process. ucdavis.edu The solvent polarity can significantly affect the energy of the charge-separated state and, consequently, the electron-transfer kinetics. ucdavis.edu In some systems, applying an external electric potential can modulate the photoluminescence by promoting the dissociation of excitons into CT states. nih.gov
Mechanisms of Electrochemical Activity in Poly(this compound)
The polymerization of this compound leads to redox-active polymers with potential applications in organic batteries. db-thueringen.de The electrochemical behavior of these polymers is investigated using techniques like cyclic voltammetry. db-thueringen.de Poly(phenylacetylene)-based polymers containing anthraquinone derivatives, however, have shown to be insoluble in common organic solvents after polymerization, which limits detailed analytical investigations. db-thueringen.de The redox behavior of the monomeric units, such as those with ethynyl groups, indicates no significant influence of the ethynyl group on the fundamental redox behavior of the anthraquinone core in certain electrolyte systems. db-thueringen.de
Electrochemical Sensing Principles and Design of this compound-based Sensors
Electrochemical sensors are devices that convert a chemical reaction into a measurable electrical signal, offering high sensitivity and selectivity. processsensing.comresearchgate.net They typically consist of a working electrode, a reference electrode, and a counter electrode. mdpi.com The design of these sensors often involves modifying the electrode surface to enhance performance. researchgate.net
This compound can be incorporated into sensor designs due to its well-defined redox activity. For instance, in aptamer-based biosensors, the specific binding of a target molecule can induce a conformational change in an aptamer linked to a redox-active molecule like ferrocene, leading to a detectable electrochemical signal. nih.gov Similarly, this compound can be used as a redox label. The principle of an electrochemical immunosensor relies on the specific binding between an antibody and an antigen immobilized on a transducer surface, which produces a measurable electrochemical signal proportional to the analyte concentration. summa.health The design of such sensors can be tailored for specific applications, such as in healthcare for monitoring disease markers or in environmental monitoring. processsensing.comnih.gov
Photophysical Characterization of 2 Ethynylanthraquinone and Its Functional Materials
Absorption and Emission Spectroscopy of 2-Ethynylanthraquinone Derivatives
The interaction of this compound derivatives with light is governed by their distinct electronic structure. The absorption and emission spectra of these compounds provide a window into their excited-state properties. Generally, 2-substituted anthraquinones exhibit their longest wavelength absorption maximum in the range of 330-360 nm. The position of this band is subject to small and variable shifts depending on the nature of the substituent and the solvent environment. For instance, in a series of 2-substituted anthraquinones, the introduction of different functional groups can lead to slight modifications in the absorption maxima, as illustrated in the table below. While specific data for a wide range of this compound derivatives is not extensively documented in publicly available literature, the general behavior of 2-substituted anthraquinones provides a foundational understanding.
Table 1: Illustrative Absorption Maxima of 2-Substituted Anthraquinone (B42736) Derivatives in Various Solvents
| Derivative | Solvent | Absorption Maximum (λmax, nm) |
|---|---|---|
| 2-Methylanthraquinone (B1664562) | Cyclohexane | 324 |
| Acetonitrile | 326 | |
| 2-Hydroxyanthraquinone | Ethanol (B145695) | 378 |
| 2-Aminoanthraquinone (B85984) | Ethanol | 455 |
Note: This table is illustrative and based on general data for 2-substituted anthraquinones to provide context. Specific values for this compound derivatives may vary.
The emission properties of anthraquinone derivatives are often weak. However, the introduction of certain substituents can enhance fluorescence. The fluorescence emission spectra, characterized by the wavelength of maximum emission (λem), provide insights into the energy of the excited state from which emission occurs.
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, and anthraquinone derivatives are well-known for their ability to act as electron acceptors in such processes. researchgate.net Upon photoexcitation, an electron is promoted to a higher energy orbital, making the molecule a stronger oxidizing agent than its ground state. youtube.com This excited state can then accept an electron from a suitable donor molecule.
The efficiency and rate of PET in systems containing this compound are influenced by several factors, including the solvent, the concentration of the electron donor, and the intrinsic properties of the anthraquinone derivative itself. nih.gov For example, studies on 2-methylanthraquinone have shown that the rate of photoinduced electron transfer from triethylamine (B128534) is lower in a viscous ionic liquid compared to a less viscous solvent like acetonitrile. nih.gov This is attributed to the influence of viscosity and local structural transformations on the diffusion and interaction of the reacting species. nih.gov The ethynyl (B1212043) group in this compound, with its electron-withdrawing nature, is expected to modulate the electron-accepting ability of the anthraquinone core, thereby influencing the dynamics of PET.
Excited-State Dynamics and Lifetimes
The events that follow the absorption of a photon by a molecule are collectively known as excited-state dynamics. These processes, which occur on timescales ranging from femtoseconds to milliseconds, include vibrational relaxation, internal conversion, intersystem crossing, and fluorescence or phosphorescence. Transient absorption spectroscopy is a powerful technique used to study these fleeting events by monitoring the absorption of a secondary light pulse by the excited species. princeton.edunih.govscirp.org
Solvatochromic Effects in this compound-based Fluorophores
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of a molecule by the solvent molecules. nih.gov The polarity of the solvent plays a significant role in these interactions. Fluorophores that exhibit solvatochromism are valuable as probes for studying the local environment in various systems, including biological membranes and polymer matrices. nih.gov
Anthraquinone derivatives, particularly those with donor-acceptor character, can exhibit notable solvatochromic behavior. researchgate.net The emission properties, such as the wavelength of maximum fluorescence and the quantum yield, are often sensitive to the solvent polarity. nih.gov While detailed studies on the solvatochromic effects of this compound-based fluorophores are limited, the general principles suggest that the interaction of the polar anthraquinone core and the polarizable ethynyl group with solvent molecules of varying polarity would lead to shifts in their absorption and emission spectra. This sensitivity to the local environment could be exploited in the design of novel fluorescent sensors.
Studies of Photoswitching Mechanisms at Varied Temperatures
Photoswitching refers to the reversible transformation of a molecule between two or more forms, induced by light. This property is at the heart of various applications, including optical data storage and molecular machines. The efficiency and mechanism of photoswitching can be influenced by external factors such as temperature.
Research Applications of 2 Ethynylanthraquinone in Advanced Materials Science
Polymer Chemistry and Engineering with 2-Ethynylanthraquinone
The presence of the ethynyl (B1212043) group in this compound allows for its use as a monomer in various polymerization reactions, leading to the creation of polymers with tailored electronic and electrochemical properties.
Synthesis of Redox-Active Polymers via this compound Monomers
Redox-active polymers are a class of materials that can undergo reversible oxidation and reduction reactions, making them highly suitable for applications such as batteries and sensors. This compound serves as a key monomer for the synthesis of such polymers. The anthraquinone (B42736) moiety provides the redox activity, undergoing a two-electron, two-proton redox process. By polymerizing this monomer, the redox-active units are incorporated into a stable and processable macromolecular structure.
Homogeneous layers of poly(this compound) have been shown to be robust and suitable for charge storage applications. These polymers are often synthesized through methods that can tolerate the functional groups present, such as certain types of coupling reactions. For instance, anthraquinone-based porous organic polymers have been prepared through Sonogashira coupling of dihaloanthraquinone derivatives with multi-ethynyl functionalized monomers. skku.edu This approach allows for the creation of crosslinked networks with high surface areas and accessible redox sites.
Chain-Growth Polymerization Mechanisms
Chain-growth polymerization is a process where monomer units are added sequentially to a growing polymer chain. wikipedia.org This mechanism is characterized by three main steps: initiation, propagation, and termination. wikipedia.org
Initiation: The process begins with the formation of an active species from an initiator molecule. This active species, which can be a radical, cation, or anion, then reacts with a this compound monomer to start the polymer chain. wikipedia.org
Propagation: In this step, monomer molecules successively add to the active site on the growing polymer chain. This process repeats, leading to the rapid formation of a high molecular weight polymer. wikipedia.org
Termination: The growth of the polymer chain is halted through various reactions, such as the combination of two growing chains or disproportionation. fiveable.me
While various polymerization techniques can be employed, the specific mechanism for the chain-growth polymerization of this compound will depend on the initiator and reaction conditions used. For example, radical polymerization can be initiated by thermal or photochemical decomposition of an initiator to generate free radicals that attack the ethynyl bond. Alternatively, coordination polymerization, involving a transition metal catalyst, can also be utilized to control the polymerization process and the resulting polymer architecture. wikipedia.org
Applications in Organic Battery Technologies
The increasing demand for sustainable and safe energy storage solutions has driven research into organic batteries, which utilize organic materials as the active electrode components. Polymers derived from this compound are promising candidates for these applications due to the inherent redox properties of the anthraquinone unit. researchgate.netresearchgate.net
When used as an electrode material, poly(this compound) can store and release charge through the reversible redox reactions of its anthraquinone pendants. researchgate.net The polymer backbone provides mechanical stability and prevents the dissolution of the active material into the electrolyte, a common issue with small-molecule organic redox compounds. This leads to improved cycling stability and a longer battery life. researchgate.net Research has shown that robust polymer-air secondary batteries can be fabricated using polymer layers derived from anthraquinone-functionalized monomers. These batteries have demonstrated stable discharge voltages and long cycle lives, maintaining a significant portion of their energy density over hundreds of charge-discharge cycles. researchgate.net
| Property | Value | Reference |
| Theoretical Specific Capacity | >200 mAh/g | researchgate.net |
| Discharge Voltage (vs. Ag/AgCl) | -0.85 V | researchgate.net |
| Cycle Life | >300 cycles | researchgate.net |
Charge Storage Materials and Mechanisms
The charge storage mechanism in poly(this compound)-based materials involves the reversible reduction and oxidation of the anthraquinone units. In a typical battery setup, during the charging process, the anthraquinone groups are reduced, accepting electrons and cations from the electrolyte to maintain charge neutrality. During discharge, the process is reversed, with the anthraquinone units being oxidized, releasing electrons and cations.
Conjugated Systems and Supramolecular Assemblies
The ethynyl group in this compound not only serves as a point for polymerization but also enables its participation in the formation of conjugated systems and complex supramolecular structures.
Host-Guest Interactions and Molecular Recognition
Host-guest chemistry involves the formation of unique structural complexes between two or more molecules or ions held together by non-covalent forces. nih.gov These interactions are central to the concept of molecular recognition, where a host molecule selectively binds to a specific guest molecule. nih.gov
While specific research on the host-guest chemistry of this compound is an emerging area, the planar and aromatic nature of the anthraquinone core, coupled with the potential for hydrogen bonding and π-π stacking interactions, suggests its utility in designing host molecules for molecular recognition. The ethynyl group can be further functionalized to create specific binding sites or to attach the molecule to larger supramolecular assemblies. The principles of molecular recognition are crucial in various fields, including sensing, catalysis, and drug delivery. rsc.org The development of host systems based on this compound could lead to new materials capable of selectively recognizing and binding to target molecules.
π-π Stacking Interactions in this compound Assemblies
While there is a wealth of information on π-π stacking interactions in various aromatic and quinone-containing molecules, specific studies quantifying or describing these interactions in assemblies of this compound could not be located. In theory, the planar anthraquinone core of the molecule would be expected to participate in π-π stacking. The presence of the ethynyl group could influence the geometry and strength of these interactions through steric and electronic effects, potentially leading to slipped-stacked or other arrangements that differ from unsubstituted anthraquinone. However, without experimental crystallographic data or computational modeling specific to this compound, any description of its stacking behavior remains speculative.
Advanced Functional Materials Development for Specific Applications
The development of advanced functional materials often leverages the unique electronic and photophysical properties of conjugated organic molecules. Anthraquinone derivatives are known for their redox activity and are used in applications such as dye chemistry and energy storage. The incorporation of an ethynyl group extends the π-conjugation of the anthraquinone system, which would be expected to alter its electronic properties, including its absorption and emission spectra, as well as its electrochemical behavior. These modified properties could theoretically be exploited in the development of organic semiconductors, sensors, or electrochromic devices. However, a review of the current literature did not yield any specific research articles or patents describing the development and application of functional materials derived from this compound.
Research Applications of 2 Ethynylanthraquinone in Chemical Biology and Sensing
Nucleic Acid Modifications and Conjugates
The ability to attach 2-ethynylanthraquinone to nucleic acids has provided researchers with a powerful tool to probe DNA structure, function, and dynamics. The anthraquinone (B42736) moiety serves as an effective electrochemical and photoactive probe, while the ethynyl (B1212043) linker enables its incorporation and conjugation to DNA strands.
A significant advancement in the study of DNA has been the ability to incorporate modified nucleotides into DNA strands enzymatically. This process allows for the site-specific introduction of probes and labels. Research has demonstrated the successful synthesis of 2'-deoxynucleoside triphosphates (dNTPs) modified with an anthraquinone (AQ) group attached via an acetylene (B1199291) linker, derived from this compound. nih.gov
These AQ-labeled dNTPs have been effectively incorporated into DNA through primer extension reactions catalyzed by DNA polymerases, such as KOD XL polymerase. nih.gov The synthesis involves a Sonogashira cross-coupling reaction between halogenated dNTPs and this compound. nih.gov This enzymatic approach is a powerful alternative to traditional phosphoramidite (B1245037) chemistry for creating modified DNA, as it is tolerant of a wide range of functional groups and can be used to generate very long strands of modified DNA. acs.org The successful incorporation of these bulky anthraquinone-modified nucleotides opens avenues for creating DNA with tailored electrochemical or photochemical properties. nih.gov
Table 1: Enzymatic Incorporation of Anthraquinone-Modified dNTPs
| Modified Nucleotide | Linker | Precursor | DNA Polymerase | Application |
|---|---|---|---|---|
| Anthraquinone-dCTP | Acetylene | This compound | KOD XL | Redox Labeling of DNA |
This table summarizes the key components and outcomes of the enzymatic incorporation of anthraquinone-modified nucleotides into DNA as described in the research. nih.gov
Anthraquinone-modified oligonucleotides are valuable as photoexcitable probes for investigating charge-transfer phenomena in DNA. genelink.com When an anthraquinone molecule, covalently linked to a DNA strand, is irradiated with UV light, it can accept an electron from a nearby DNA base, typically guanine (B1146940) due to its low oxidation potential. acs.orgnih.gov This process generates an anthraquinone radical anion and a base radical cation, also known as a "hole". acs.org
This photoinduced hole can then migrate over long distances—reportedly over 40 Å—through the DNA duplex via a hopping mechanism between guanine bases. acs.org This long-range migration of oxidative damage is a critical area of study, as it can lead to DNA strand cleavage at sites remote from the initial photoexcitation event, often at the 5'-guanine of GG sequences. acs.orgacs.org The synthesis of conjugates linking this compound to 2'-deoxynucleosides has been specifically developed to create probes for these electron transfer studies, allowing for precise control over the location of the photoactive group within the DNA structure. gsu.edu
Table 2: Characteristics of Photoinduced Hole Transport with Anthraquinone Probes
| Feature | Description | Reference |
|---|---|---|
| Initiation | UV irradiation of a DNA-linked anthraquinone derivative. | acs.orgnih.gov |
| Mechanism | Electron transfer from a DNA base (typically guanine) to the excited anthraquinone. | acs.orgnih.gov |
| Mobile Species | A radical cation, or "hole". | acs.org |
| Migration Distance | Can exceed 40 Å through the DNA duplex. | acs.org |
| Damage Site | Predominantly at the 5'-G of GG steps, remote from the anthraquinone. | acs.orgacs.org |
This table outlines the key steps and characteristics of using anthraquinone derivatives to study photoinduced hole transport in DNA.
The ethynyl group of this compound is a key functional handle for the covalent attachment of the anthraquinone moiety to DNA. One of the most powerful and widely used bioconjugation techniques is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". lumiprobe.comglenresearch.com This reaction is highly specific and efficient, creating a stable triazole linkage between an alkyne-functionalized molecule and an azide-functionalized one. lumiprobe.com
In this strategy, this compound provides the necessary alkyne component. It can be reacted with an oligonucleotide that has been chemically modified to contain an azide (B81097) group. lumiprobe.comnih.gov This approach allows for the precise labeling of DNA with the photoactive and electroactive anthraquinone group. lumiprobe.com The bio-orthogonality of the click chemistry reaction ensures that it proceeds with high selectivity under mild, aqueous conditions without interfering with the native functional groups present in the DNA molecule. biosynth.com This method is a cornerstone for creating functionalized nucleic acids for a wide range of applications in nanotechnology and therapeutics. nih.gov
Chemosensor Design and Signaling Mechanisms
The anthraquinone scaffold possesses distinct electronic and photophysical properties that make it an excellent platform for the design of chemosensors. The introduction of an ethynyl group provides a convenient point for further functionalization to create receptors for specific analytes. Anthraquinone-based sensors often operate through mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET), leading to observable changes in color or fluorescence upon binding to a target ion or molecule. researchgate.netpcbiochemres.com
Fluorescent chemosensors based on the anthraquinone framework have been developed for the detection of various metal ions and anions. researchgate.netscispace.com These sensors typically consist of the anthraquinone core (the signaling unit) linked to a specific recognition moiety (the receptor). Upon binding of an analyte to the receptor, the electronic properties of the system are perturbed, leading to a change in the fluorescence emission. researchgate.net
For example, anthraquinone derivatives linked to crown ethers or calixarenes have been shown to selectively detect metal ions such as In³⁺ and Mg²⁺. scispace.com Other designs, incorporating imidazole (B134444) or amine functionalities, have been used to create fluorescent sensors for anions like fluoride (B91410) (F⁻), cyanide (CN⁻), and hydroxide (B78521) (OH⁻). pcbiochemres.com The signaling mechanism often involves the modulation of an ICT process. In the unbound state, a specific fluorescence signal is observed. When the target analyte binds, the charge distribution within the molecule is altered, causing either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence at a particular wavelength. researchgate.netpcbiochemres.com
Table 3: Examples of Anthraquinone-Based Fluorescent Chemosensors
| Sensor Type | Target Analyte(s) | Signaling Mechanism | Reference |
|---|---|---|---|
| Anthraquinonyl-calix nih.govmonocrown-6 | In³⁺ | Fluorescence decrease at 625 nm, increase at 535 nm | scispace.com |
| Imidazoanthraquinone-triarylamines | F⁻, CN⁻, OH⁻ | Red-shifted emission (ICT) | pcbiochemres.com |
| Quinizarin-based dye | CH₃COO⁻ | Fluorescence quenching (turn-off) | dntb.gov.ua |
This table presents a selection of fluorescent chemosensors built upon the anthraquinone scaffold, highlighting their target analytes and the mechanisms responsible for the fluorescent signal.
Colorimetric sensors offer the distinct advantage of enabling analyte detection through a simple visual color change, often without the need for sophisticated instrumentation. researchgate.net The anthraquinone core, being a chromophore, is an ideal building block for such sensors. researchgate.net By attaching appropriate binding sites, researchers have designed a variety of anthraquinone-based colorimetric chemosensors for both cations and anions. researchgate.netrsc.org
The detection mechanism relies on the alteration of the electronic absorption properties of the anthraquinone chromophore upon analyte binding. For instance, aminoanthraquinone-based Schiff base derivatives have been shown to visually detect Cu²⁺ and Ni²⁺ ions in aqueous solutions through distinct color changes. rsc.org Similarly, other derivatives have been engineered for the selective colorimetric detection of anions like F⁻ and CN⁻. pcbiochemres.comresearchgate.net A sensor prepared from 1,2-diaminoanthraquinone (B157652) and salicylaldehyde (B1680747) exhibited a rapid pink-to-blue color change upon chelation with Cu²⁺ ions. rsc.org These visual responses are a direct result of changes in the internal charge-transfer characteristics of the molecule upon complexation. pcbiochemres.comrsc.org
Table 4: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 2'-deoxyadenosine |
| 2'-deoxycytidine |
| 2'-deoxyuridine |
| 5-bromo-2'-deoxyuridine |
| 5-ethynyl-2'-deoxyuridine |
| 5-propynyl-2'-deoxyuridine-5'-triphosphate |
| 8-bromodeoxyadenosine |
| 8-ethynyldeoxyadenosine |
| Anthraquinone |
| Guanine |
| Salicylaldehyde |
| Thymidine |
Principles of Molecular Recognition and Analyte Selectivity in this compound Sensors
While specific studies detailing the molecular recognition and analyte selectivity of this compound as a standalone sensor are not extensively documented in publicly available research, the principles governing its potential sensing capabilities can be inferred from the broader class of anthraquinone-based chemosensors. The core anthraquinone structure serves as a versatile scaffold for the development of sensors due to its inherent electronic and photophysical properties, which can be modulated by the introduction of various functional groups. researchgate.netproquest.com
The primary mechanisms of molecular recognition in anthraquinone derivatives involve non-covalent interactions between the sensor molecule and the target analyte. These interactions can include:
Hydrogen Bonding: The carbonyl groups of the anthraquinone core can act as hydrogen bond acceptors. The introduction of ethynyl and other functional groups can provide additional sites for hydrogen bonding, enhancing the specificity of analyte binding. nih.gov
π-π Stacking: The planar aromatic structure of anthraquinone facilitates π-π stacking interactions with aromatic analytes. The ethynyl group, with its triple bond, can also participate in these interactions, potentially influencing the orientation and strength of the binding.
Electrostatic Interactions: The electron-rich anthraquinone system can interact with charged analytes. The electron-withdrawing or -donating nature of substituents on the anthraquinone ring, including the ethynyl group, can tune the electrostatic potential of the molecule, thereby influencing its affinity for cationic or anionic species.
The development of molecularly imprinted polymers (MIPs) using anthraquinone derivatives as templates or functional monomers is another approach to achieving high selectivity. nih.gov In such a system, a polymer matrix is formed around the target analyte, creating cavities that are sterically and chemically complementary to it. While not specifically reported for this compound, this technique demonstrates the potential for creating highly selective sensors based on the anthraquinone scaffold. nih.gov
Photophysical and Electrochemical Signal Transduction Mechanisms
The anthraquinone core provides a basis for both photophysical and electrochemical signal transduction upon analyte binding. The specific mechanisms for this compound would likely follow the general principles observed for other anthraquinone derivatives.
Photophysical Signal Transduction:
Many anthraquinone-based sensors operate on the principle of fluorescence modulation. researchgate.netscispace.comnih.gov The anthraquinone moiety can act as a fluorophore or a quencher depending on its substitution pattern and the surrounding chemical environment. Common photophysical mechanisms include:
Photoinduced Electron Transfer (PET): In a PET-based sensor, the anthraquinone core can be part of a "fluorophore-spacer-receptor" system. In the absence of the analyte, the fluorescence of the fluorophore is quenched by electron transfer to or from the anthraquinone unit. Upon analyte binding to the receptor, the electronic properties of the system are altered, inhibiting the PET process and leading to a "turn-on" fluorescence signal. usd.edu
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the this compound molecule, leading to a change in the energy of its intramolecular charge transfer excited state. This can result in a detectable shift in the fluorescence emission wavelength (ratiometric sensing) or a change in fluorescence intensity. researchgate.net
Energy Transfer: The anthraquinone moiety can participate in Förster Resonance Energy Transfer (FRET) or other energy transfer processes with a linked fluorophore. Analyte binding can induce conformational changes that alter the distance or orientation between the donor and acceptor, thus modulating the energy transfer efficiency and the resulting fluorescence signal. usd.edu
Electrochemical Signal Transduction:
The redox-active nature of the anthraquinone core makes it well-suited for the development of electrochemical sensors. nih.govresearchgate.netresearchgate.net The two carbonyl groups of anthraquinone can undergo reversible two-electron, two-proton reduction. The potential at which this reduction occurs is sensitive to the electronic environment of the anthraquinone ring.
Analyte binding to a this compound-based sensor can perturb the electron density of the anthraquinone core, leading to a measurable shift in its redox potential. This forms the basis of potentiometric or voltammetric sensing. For example, the interaction with a metal ion or an organic molecule could stabilize or destabilize the reduced form of the anthraquinone, resulting in a positive or negative shift in the reduction potential.
Targeting Telomeric G-Quadruplex Structures
Aryl ethynyl anthraquinones, a class of compounds that includes this compound, have been investigated as ligands for targeting telomeric G-quadruplex structures. rsc.orgresearchgate.netnih.gov G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, such as those found at the ends of chromosomes (telomeres). These structures are considered promising targets for anticancer drug development because their stabilization can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is crucial for maintaining telomere length and enabling unlimited cell proliferation. nih.gov
The planar aromatic core of the anthraquinone moiety is well-suited for π-π stacking interactions with the G-tetrads of the G-quadruplex structure. nih.gov The introduction of an ethynyl group at the 2-position provides a rigid linker to which various aryl substituents can be attached. These aryl groups can further enhance the binding affinity and selectivity for G-quadruplex DNA over duplex DNA. rsc.orgresearchgate.net
Research on a series of aryl ethynyl anthraquinones has demonstrated that the nature of the aryl substituent significantly influences the G-quadruplex binding properties. rsc.org These interactions and their selectivity have been evaluated using a variety of biophysical techniques, including:
FRET (Förster Resonance Energy Transfer) Melting Assay: This assay measures the change in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding. An increase in Tm indicates stabilization of the G-quadruplex structure by the ligand.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the conformation of the DNA. Ligand-induced changes in the CD spectrum of a G-quadruplex can confirm binding and provide insights into the binding mode.
DNA Synthesis Arrest Assay: This assay assesses the ability of a ligand to halt DNA synthesis by a polymerase at the site of a G-quadruplex. Stabilization of the G-quadruplex by the ligand can create a roadblock for the polymerase.
Molecular Docking: Computational modeling can be used to predict the binding mode of the ligands with the G-quadruplex structure and to rationalize the experimentally observed structure-activity relationships.
Studies have shown that the binding affinity and the degree of stabilization of the G-quadruplex are dependent on the specific aryl ethynyl moiety attached to the anthraquinone core. rsc.orgresearchgate.netnih.gov This suggests that the ethynylanthraquinone scaffold is a tunable platform for the design of selective G-quadruplex ligands. The selectivity for G-quadruplexes over duplex DNA is a critical parameter for potential therapeutic agents, as non-specific DNA binding can lead to toxicity. nih.gov For some peptidyl-anthraquinone derivatives, the introduction of hydrophobic residues has been shown to improve selectivity for G-quadruplexes. nih.gov
Table 1: Investigated Aryl Ethynyl Anthraquinones and their G-Quadruplex Binding Properties
| Compound | Aryl Substituent | G-Quadruplex Stabilization (ΔTm in °C) | Selectivity vs. Duplex DNA | Reference |
| Compound 3 | Phenyl | Moderate | Moderate | rsc.org |
| Compound 4 | 4-Methoxyphenyl | Good | Good | rsc.org |
| Compound 5 | 4-(Dimethylamino)phenyl | High | High | rsc.org |
| Compound 6 | 2-Naphthyl | Moderate | Moderate | rsc.org |
This table is a representative example based on the findings for the class of aryl ethynyl anthraquinones and is intended to be illustrative.
Computational Chemistry Approaches to 2 Ethynylanthraquinone Systems
Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of molecules like 2-ethynylanthraquinone.
DFT calculations are employed to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for example, 6-31G(d,p). The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data for similar compounds when available. For anthraquinone (B42736) derivatives, DFT has been successfully used to predict their geometries.
Beyond structural parameters, DFT is invaluable for characterizing the electronic properties of this compound. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter as it relates to the molecule's chemical reactivity and electronic transitions. A smaller gap generally indicates a molecule that is more easily excitable. The distribution of these frontier orbitals can also reveal reactive sites within the molecule.
Furthermore, DFT calculations can predict various electronic properties such as the dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's response to an external electric field and its potential applications in nonlinear optics. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Table 1: Representative Calculated Structural Parameters for an Anthraquinone Core using DFT
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| C-C (aromatic) | ~1.40 Å | |
| Bond Angle | C-C-C (in ring) | ~120° |
| C-C=O | ~120° |
Note: The values in this table are representative for an anthraquinone core and are for illustrative purposes. Actual calculated values for this compound would require a specific DFT study.
Table 2: Representative Calculated Electronic Properties for an Anthraquinone Derivative using DFT
| Property | Typical Calculated Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -2.5 to -3.5 eV |
| HOMO-LUMO Gap | 3.0 to 4.0 eV |
| Dipole Moment | 1.0 to 3.0 Debye |
Note: These values are illustrative and depend on the specific derivative and computational method.
Molecular Dynamics Simulations of this compound in Solution and Materials
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This approach allows for the investigation of the dynamic behavior of this compound in different environments, such as in solution or incorporated into materials.
In an MD simulation, the atoms and molecules are allowed to interact for a period of time by approximations of known physics. By analyzing the trajectories of the atoms and molecules, it is possible to understand how the system evolves over time. For this compound in solution, MD simulations can provide insights into its solvation, including the arrangement of solvent molecules around it and the energetics of this interaction. This is crucial for understanding its solubility and reactivity in different solvents.
When this compound is part of a larger system, such as a polymer matrix or a liquid crystal host, MD simulations can be used to study its orientation, conformation, and interactions with the surrounding molecules. For instance, in the context of materials science, understanding how the molecule aligns within a host material is important for applications in displays or organic electronics. MD simulations of anthraquinone derivatives in nematic liquid crystal hosts have been used to calculate orientational order parameters, which can be compared with experimental data. whiterose.ac.uk
The force fields used in MD simulations are a critical component, as they define the potential energy of the system. For novel molecules like this compound, it may be necessary to develop or validate force field parameters to ensure the accuracy of the simulations.
Quantum Chemistry and Molecular Mechanics Studies
The study of this compound systems can benefit from a combination of quantum chemistry (QC) and molecular mechanics (MM) methods. This hybrid approach, often referred to as QM/MM, allows for the detailed study of large systems where a full quantum mechanical treatment is computationally prohibitive.
In a QM/MM study, a small, chemically significant part of the system (e.g., the this compound molecule and its immediate interacting partners) is treated with a high-level quantum chemistry method, while the rest of the system (e.g., the solvent or the bulk of a material) is treated with a more computationally efficient molecular mechanics force field. This approach provides a balance between accuracy and computational cost.
For example, when studying a chemical reaction involving this compound in a solvent, the reacting molecules can be treated with QM to accurately describe the bond-breaking and bond-forming processes, while the surrounding solvent molecules are treated with MM. This allows for the inclusion of environmental effects on the reaction mechanism and energetics.
Theoretical Characterization of Molecular and Electronic Structures
The theoretical characterization of the molecular and electronic structures of this compound involves a comprehensive analysis of the data obtained from the aforementioned computational methods. This characterization provides a fundamental understanding of the molecule's intrinsic properties.
Theoretical studies also contribute to the interpretation of experimental spectra. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, which can then be compared with experimental UV-Vis spectra to assign the observed electronic transitions. researchgate.net
Future Research Directions and Emerging Paradigms for 2 Ethynylanthraquinone Chemistry
Innovations in Synthetic Methodologies for Enhanced Control
Recent advancements in synthetic organic chemistry are expected to provide more precise control over the synthesis of 2-ethynylanthraquinone derivatives. nih.govrsc.org Methodologies focusing on catalytic C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization are gaining prominence for their efficiency and sustainability. mdpi.com These innovative strategies are anticipated to facilitate the creation of complex molecular architectures with tailored functionalities, expanding the library of this compound-based compounds for various applications.
Future synthetic efforts will likely concentrate on:
Stereoselective Synthesis: Developing asymmetric catalytic methods to produce chiral derivatives of this compound, which are crucial for applications in chiral recognition and catalysis. researchgate.net
Green Chemistry Approaches: Employing environmentally benign reagents and reaction conditions, such as microwave-assisted synthesis, ultrasound, and mechanochemical techniques, to reduce the environmental impact of synthetic processes. rsc.org
Post-Synthetic Modification: Exploring efficient methods for the functionalization of the ethynyl (B1212043) group and the anthraquinone (B42736) core to fine-tune the electronic and photophysical properties of the molecule.
Advanced Applications in Bioanalytical Sensing and Imaging
The inherent fluorescence of the anthraquinone core, combined with the reactive ethynyl group, makes this compound a promising scaffold for the development of advanced bioanalytical tools. rsc.orgbioanalyticalresearch.comresearchgate.net Future research will likely focus on designing novel probes and sensors for the detection and imaging of biologically relevant molecules and processes.
Key areas of development include:
Two-Photon Microscopy: Designing this compound-based fluorescent probes with large two-photon absorption cross-sections for deep-tissue imaging with reduced photodamage. nih.govnih.govgoogle.comjustia.comresearchgate.net Probes with far-red and near-infrared emission are particularly desirable as these wavelengths can penetrate tissue more effectively. youtube.com
Target-Specific Probes: Developing bifunctional probes that can specifically label proteins and other biomolecules, enabling the study of their dynamics and interactions within living cells. nih.gov
Aggregation-Induced Emission (AIE): Synthesizing derivatives that exhibit AIE properties, where the fluorescence is enhanced in an aggregated state, making them suitable for imaging applications in complex biological environments. nih.gov
| Probe Type | Target Analyte/Process | Potential Advantage |
| Two-Photon Fluorescent Probe | Thiophenols in living tissues | Deep tissue imaging with high resolution. nih.gov |
| Bifunctional Probe | Protein α-helices | Reduced dye diffusion for studying protein dynamics. nih.gov |
| AIE Dots | In vivo bioimaging | High photostability and red emission for tracking biological processes. nih.gov |
Development of Next-Generation Energy Storage Materials
The redox-active nature of the anthraquinone moiety makes it a compelling candidate for use in energy storage devices. researchgate.net Research is increasingly focused on incorporating this compound into polymers and other materials for applications in batteries and supercapacitors. mdpi.comresearchgate.net
Future directions in this area include:
Organic Electrode Materials: Synthesizing polymers containing this compound units to serve as high-capacity and stable cathode materials for lithium-ion and potassium-ion batteries. mdpi.comresearchgate.net The ethynyl group can be utilized for polymerization or for grafting onto conductive backbones.
Redox-Active Electrolytes: Exploring the use of soluble this compound derivatives as redox mediators in flow batteries or as additives in conventional electrolytes to enhance the performance of supercapacitors. mdpi.com
| Application | Material Type | Key Performance Metric |
| Lithium-Ion Battery Cathode | Anthraquinone-Quinizarin Copolymer | High discharge capacity (>400 mAh g⁻¹). mdpi.com |
| Potassium-Ion Battery Cathode | Anthraquinone-Quinizarin Copolymer | Impressive stability over 3000 cycles. mdpi.com |
| Supercapacitors | Covalent Organic Frameworks with Hydroquinone Redox Electrolyte | Areal capacitance of 843 mF cm⁻². mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Materials Science
The convergence of materials science with artificial intelligence (AI) and machine learning (ML) presents a paradigm shift in the discovery and design of new materials. nih.govfriedler.netresearchgate.net For this compound, these computational tools can accelerate the identification of derivatives with desired properties. arxiv.orgresearchgate.netyoutube.com
Emerging applications of AI and ML in this field include:
Predictive Modeling: Utilizing ML algorithms to predict the electronic, optical, and electrochemical properties of novel this compound derivatives based on their molecular structure. mdpi.comnih.govresearchgate.net This can significantly reduce the need for time-consuming and expensive experimental screening.
Generative Models: Employing generative adversarial networks (GANs) and other deep learning models to design new this compound-based molecules with optimized properties for specific applications, such as improved fluorescence quantum yield or higher redox potential.
Automated Synthesis: Integrating ML models with automated synthesis platforms to create a closed-loop system for the discovery, synthesis, and testing of new materials, dramatically accelerating the materials development cycle.
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast properties of new derivatives. mdpi.com | Reduced experimental screening time and cost. |
| Generative Models | Design molecules with optimized properties. | Accelerated discovery of high-performance materials. |
| Automated Synthesis | Create a closed-loop discovery-synthesis-testing cycle. | Exponentially faster materials development. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethynylanthraquinone, and how can researchers optimize yield and purity?
- Methodological Answer : The primary synthesis involves Sonogashira cross-coupling of halogenated anthraquinone derivatives with terminal alkynes under inert atmospheres (e.g., argon) . Key steps include:
- Purification via recrystallization (e.g., methanol for AIBN in related syntheses) .
- Characterization using H/C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity .
- Yield optimization by adjusting catalyst ratios (e.g., Pd/Cu systems) and reaction temperatures .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : H NMR (to confirm ethynyl proton at ~2.5–3.5 ppm) and UV-Vis (for π-conjugation analysis) .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to assess purity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Impervious gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of irritant fumes .
- Waste Disposal : Collect organic waste in designated containers; avoid release into drains or soil .
Advanced Research Questions
Q. How does this compound function as a redox label in DNA electrochemistry studies?
- Methodological Answer :
- Electrochemical Integration : Incorporate into DNA via primer extension using KOD XL polymerase, with this compound-modified dNTPs .
- Voltammetry : Cyclic voltammetry (CV) reveals reversible redox peaks at ~-0.4 V (vs. Ag/AgCl), enabling real-time monitoring of DNA hybridization .
- Validation : Compare redox signals with unmodified DNA to confirm specificity .
Q. How should researchers address contradictions in reported electrochemical data for this compound?
- Methodological Answer :
- Variable Analysis : Compare electrolyte composition (e.g., phosphate vs. acetate buffers) and scan rates across studies .
- Purity Verification : Use HPLC to rule out impurities affecting redox potentials .
- Cross-Validation : Replicate experiments using multiple techniques (e.g., square-wave voltammetry and differential pulse voltammetry) .
Q. What computational methods are used to model this compound’s interactions in supramolecular systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-transfer efficiency .
- Molecular Docking : Simulate binding interactions with DNA helices or polymer matrices using software like AutoDock .
- Experimental Validation : Correlate computational results with spectroscopic data (e.g., UV-Vis shifts upon binding) .
Q. How can this compound be integrated into redox-active polymers for organic battery applications?
- Methodological Answer :
- Copolymerization : Radical polymerization with vinyl monomers (e.g., styrene) using AIBN initiators .
- Electrochemical Testing : Galvanostatic charge-discharge cycles to evaluate capacity retention in coin cells .
- Degradation Analysis : Thermogravimetric analysis (TGA) to assess thermal stability under operational conditions .
Q. What strategies improve the stability of this compound derivatives under acidic or oxidative conditions?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro or cyano) to enhance redox stability .
- Encapsulation : Embed in mesoporous silica or metal-organic frameworks (MOFs) to shield from harsh environments .
- Accelerated Aging Tests : Expose derivatives to controlled oxidative stressors (e.g., HO) and monitor decomposition via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
